9-Propenyladenine
Overview
Description
Tenofovir Impurity 2 is a byproduct formed during the synthesis of Tenofovir, a nucleotide analogue reverse transcriptase inhibitor used primarily in the treatment of HIV and chronic hepatitis B. Tenofovir Impurity 2 is crucial for understanding the purity and efficacy of Tenofovir-based medications, as impurities can affect the drug’s safety and effectiveness.
Mechanism of Action
Target of Action
9-Propenyladenine is a mutagenic impurity found in Tenofovir Disoproxil Fumarate . The primary target of this compound is the reverse transcriptase enzyme in HIV-1 and HBV . This enzyme plays a crucial role in the replication of these viruses, making it a key target for antiretroviral agents .
Mode of Action
As a nucleotide analogue reverse transcriptase inhibitor, this compound works by blocking the action of the reverse transcriptase enzyme . This prevents the virus from replicating, thereby reducing the viral load in the body .
Biochemical Pathways
The biochemical pathway affected by this compound is the HIV-1 and HBV replication pathway . By inhibiting the reverse transcriptase enzyme, this compound disrupts this pathway, preventing the production of new virus particles .
Pharmacokinetics
As an impurity in tenofovir disoproxil fumarate, its absorption, distribution, metabolism, and excretion (adme) may be influenced by the properties of the parent compound .
Result of Action
The primary result of this compound’s action is a reduction in the viral load of HIV-1 and HBV . By inhibiting the reverse transcriptase enzyme, it prevents the replication of these viruses, thereby reducing their presence in the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antiretroviral agents can potentially enhance its efficacy . Additionally, factors such as pH, temperature, and the presence of other substances can affect its stability .
Biochemical Analysis
Biochemical Properties
9-Propenyladenine plays a role in biochemical reactions, particularly as a mutagenic impurity in tenofovir disoproxil fumarate . Tenofovir is a nucleotide analogue reverse transcriptase inhibitor, which blocks reverse transcriptase, a crucial virus enzyme in HIV-1 and HBV
Cellular Effects
Given its role as a mutagenic impurity in tenofovir disoproxil fumarate , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a mutagenic impurity in tenofovir disoproxil fumarate , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Impurity 2 involves several steps, starting from the precursor compounds. One common method involves the esterification of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst . This reaction is typically carried out in a suitable solvent under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Tenofovir Impurity 2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of unwanted byproducts. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor and control the levels of impurities .
Chemical Reactions Analysis
Types of Reactions: Tenofovir Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving Tenofovir Impurity 2 include hydrogen iodide, potassium carbonate, and chloroacetone . These reagents facilitate the transformation of the compound through different reaction pathways.
Major Products Formed: The major products formed from the reactions of Tenofovir Impurity 2 depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized forms of the impurity, while substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Tenofovir Impurity 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and purification of Tenofovir and its related compounds. In biology and medicine, Tenofovir Impurity 2 is essential for evaluating the safety and efficacy of Tenofovir-based drugs. It helps researchers understand the potential side effects and interactions of impurities with the active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tenofovir Impurity 2 include other impurities formed during the synthesis of Tenofovir, such as Tenofovir Impurity 1 and Tenofovir Impurity 3. These impurities share similar chemical structures and properties but differ in their specific functional groups and reactivity .
Uniqueness: Tenofovir Impurity 2 is unique in its specific formation pathway and its impact on the purity and efficacy of Tenofovir-based medications. Understanding its properties and behavior is crucial for ensuring the safety and effectiveness of these drugs .
Conclusion
Tenofovir Impurity 2 plays a vital role in the synthesis and quality control of Tenofovir-based medications. Its study helps ensure the safety and efficacy of these drugs, making it an essential compound in pharmaceutical research and development.
Properties
IUPAC Name |
9-[(E)-prop-1-enyl]purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWCANXGLNLMJB-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CN1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/N1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446486-33-4 | |
Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446486334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF7RUR5G44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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